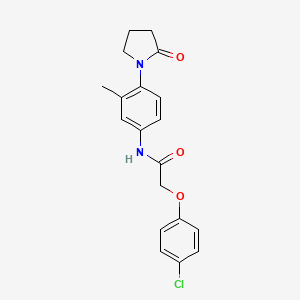

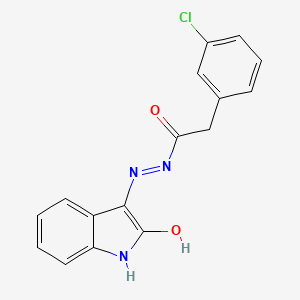

2-(3-chlorophenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

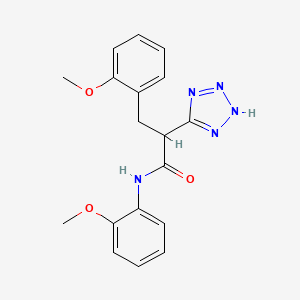

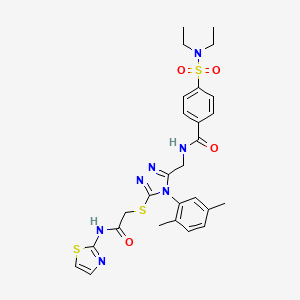

2-(3-chlorophenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide is a compound of interest due to its structural complexity and potential biological activity. While this specific compound's detailed analysis is scarce, related hydrazide and acetohydrazide derivatives have been synthesized and evaluated for various biological activities, demonstrating the significance of such structures in medicinal chemistry.

Synthesis Analysis

The synthesis of related acetohydrazide compounds typically involves multistep reactions, starting from basic precursors such as indole-3-carbaldehyde, chloro ethyl acetate, or similar starting materials. These procedures may include condensation reactions, the formation of Schiff bases, and further modifications to introduce the desired substituents. For instance, the synthesis of a series of acetohydrazide derivatives was achieved through reactions involving anhydrous K2CO3, aniline, and acetic acid under specific conditions to yield the target compounds (S. Muralikrishna et al., 2014).

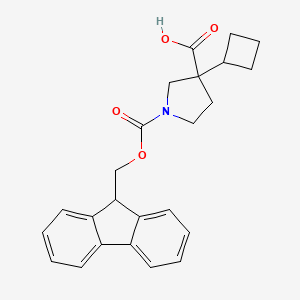

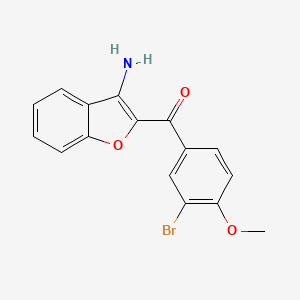

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives can be characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, Mass, IR, and sometimes X-ray crystallography. These analyses reveal the configuration of the compounds and the presence of specific functional groups contributing to their chemical behavior and biological activity.

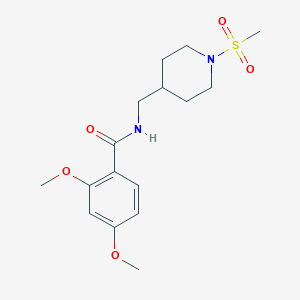

Chemical Reactions and Properties

Acetohydrazide compounds can undergo various chemical reactions, including cyclization, Schiff base formation, and reactions with electrophilic or nucleophilic reagents to produce novel heterocyclic compounds. These reactions are often influenced by the nature of the substituents present in the molecule. For example, compounds derived from acetohydrazide showed activity in forming Schiff bases with improved yields, indicating their reactivity towards forming more complex structures (A. Rehman et al., 2016).

Scientific Research Applications

Chlorophenyl Compounds

Chlorophenols, which include the chlorophenyl group, are evaluated for their environmental impact, particularly in aquatic environments. Chlorophenols are known to exhibit moderate toxic effects to mammalian and aquatic life, with toxicity to fish upon long-term exposure being considerable in certain cases. However, when an adapted microflora capable of biodegrading these compounds is present, their persistence is low. The organoleptic effect of chlorophenols is a notable feature (Krijgsheld & Gen, 1986). Furthermore, chlorophenols, including chlorophenyl compounds, have been identified as significant precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI) (Peng et al., 2016).

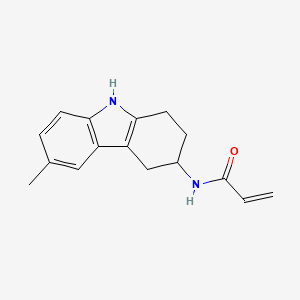

Indolyl Compounds

The indolic structure, another component of the compound , is found in many metabolites, with increasing interest in its applications. Indolic structure metabolites like indole-3-acetic acid, indole-3-propionic acid, and tryptamine are formed through gut bacteria and are associated with several non-infection diseases. Deviations in the concentration of these indolic compounds in the blood are noted in cardiovascular, brain, or gastrointestinal diseases (Beloborodova et al., 2020).

properties

IUPAC Name |

2-(3-chlorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-5-3-4-10(8-11)9-14(21)19-20-15-12-6-1-2-7-13(12)18-16(15)22/h1-8,18,22H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOOJPRNXVXWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)